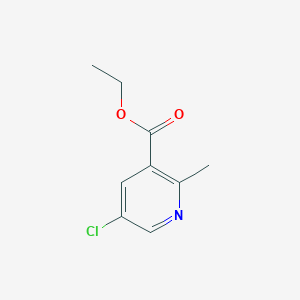

Ethyl 5-chloro-2-methylnicotinate

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃) :

- H-4 : δ ~8.75 ppm (d, J = 4.9 Hz), deshielded by the electron-withdrawing ester and chlorine.

- H-6 : δ ~7.43 ppm (dd, J = 7.9 Hz), coupled to H-4 and H-5.

- Methyl group (C-2) : δ ~2.71 ppm (s), shielded by the adjacent nitrogen.

- Ethyl group : δ 1.37 ppm (t, J = 7.2 Hz, CH₃), δ 4.42 ppm (q, J = 7.2 Hz, CH₂).

¹³C NMR (101 MHz, CDCl₃) :

Mass Spectrometric Fragmentation Patterns

Infrared (IR) Vibrational Mode Assignments

| Vibration Mode | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| ν(C=O) | 1720–1700 | Ester carbonyl stretch |

| ν(C-O) | 1280–1200 | Ester C-O asymmetric stretch |

| ν(C-Cl) | 750–550 | Aromatic C-Cl stretch |

| δ(CH₃) | 1380–1360 | Methyl bending |

The absence of O-H stretches (2500–3300 cm⁻¹) distinguishes the ester from carboxylic acid derivatives like 5-chloronicotinic acid.

Properties

IUPAC Name |

ethyl 5-chloro-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-3-13-9(12)8-4-7(10)5-11-6(8)2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFXNMXWXUGGBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694244 | |

| Record name | Ethyl 5-chloro-2-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868636-76-4 | |

| Record name | Ethyl 5-chloro-2-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Ethyl 2-methylnicotinate

One method for producing ethyl 2-methylnicotinate involves several steps:

- Reacting 1,1,3,3-tetraethoxypropane with p-toluenesulfonic acid in water at 45°C for 3 hours. The molar ratio of 1,1,3,3-tetraethoxypropane to p-toluenesulfonic acid is 2.0:2.0.

- Reacting beta-aminocrotonic acid ethyl ester with ethanol at 60°C for 7 hours. The molar ratio of beta-aminocrotonic acid ethyl ester to ethanol is 1.0:5.0.

- Concentrating the reaction solution under reduced pressure and neutralizing with 10% sodium carbonate aqueous solution until the pH reaches 7.0. Then, adding ethyl acetate, extracting, and separating phases, followed by washing the organic phase with water, separating phases, and concentrating the organic phase. Finally, continuously distilling using a small rotary vane vacuum pump to obtain ethyl 2-methylnicotinic acid ethyl ester liquid.

- Yield: The yield of the product is 67.0%, with a purity of 98.40%.

- Alternatively, the reaction can be performed with beta-amino ethyl crotonate and ethanol at 50°C for 6 hours using sodium hydroxide to adjust the pH to 6.0. This resulted in a product yield of 67.4% and a purity of 98.75%.

Synthesis of Methyl 2-methylnicotinate

The synthesis of methyl 2-methylnicotinate follows a similar procedure:

- Reacting 1,1,3,3-tetramethoxypropane with hydrochloric acid at 40°C for 3 hours. The molar ratio of 1,1,3,3-tetramethoxypropane to hydrochloric acid is 2.5:3.0.

- Reacting beta-aminocrotonic acid methyl ester and methanol at 60°C for 5 hours. The molar ratio of beta-aminocrotonic acid methyl ester to methanol is 1.0:6.0.

- Concentrating the reaction solution under reduced pressure, neutralizing with 10% sodium hydroxide aqueous solution until a pH of 6.0 is achieved. Adding ethyl acetate for extraction and phase separation, washing the organic phase with water, and concentrating the organic phase. Performing continuous distillation using a small rotary vane vacuum pump to obtain 2-methyl nicotinate liquid.

- Yield: The yield is 71.2% with a purity of 98.50%.

Process Improvements for Ethyl 6-chloro-5-cyano-2-methylnicotinate

Process improvements in the synthesis route for ethyl 6-chloro-5-cyano-2-methylnicotinate have led to an increase in overall process yield from 15% to 73% without additional purification steps. This resulted in obtaining over 80 kg of the key intermediate to support clinical development.

Data Table: Properties of Ethyl 2-methylnicotinate

| Property | Value |

|---|---|

| Common Name | Ethyl 2-methylnicotinate |

| CAS Number | 1721-26-2 |

| Molecular Weight | 165.19 |

| Density | 1.1±0.1 g/cm3 |

| Boiling Point | 234.7±0.0 °C at 760 mmHg |

| Molecular Formula | C9H11NO2 |

| Flash Point | 102.8±0.0 °C |

| Exact Mass | 165.078979 |

| logP | 1.87 |

| PSA | 39.19000 |

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-chloro-2-methylnicotinate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Oxidation Reactions: Oxidation of the methyl group can lead to the formation of carboxylic acid derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products:

Substitution: Ethyl 5-amino-2-methylnicotinate or ethyl 5-thio-2-methylnicotinate.

Reduction: Ethyl 5-chloro-2-methyl-3-aminonicotinate.

Oxidation: Ethyl 5-chloro-2-methylnicotinic acid.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-chloro-2-methylnicotinate is primarily studied for its role as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have been implicated in the development of drugs targeting several diseases, particularly in oncology.

Case Studies

-

Antitumor Activity :

- A study demonstrated that derivatives of 5-chloro-2-methylnicotinic acid exhibited significant antitumor effects. The compound acts as an inhibitor of IKKβ, a key regulator in the NF-kB signaling pathway, which is often upregulated in cancer cells .

- Reference : US Patent US7727985 describes the synthesis of ML-120B, an IKKβ inhibitor derived from 2-methylnicotinic acid, highlighting the importance of this compound as a precursor .

- Neuroprotective Effects :

Agricultural Applications

This compound has also been investigated for its potential use in agriculture, particularly as a plant growth regulator and pesticide.

Case Studies

- Pesticidal Activity :

- Plant Growth Promotion :

Material Science

In material science, this compound is being explored for its potential applications in the development of new materials, including polymers and coatings.

Case Studies

- Polymer Synthesis :

- Coating Applications :

Summary Table of Applications

Mechanism of Action

The mechanism of action of ethyl 5-chloro-2-methylnicotinate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 5-chloro-2-methylnicotinate with five analogous compounds, focusing on molecular structure, substituent effects, and physicochemical properties.

Table 1: Structural and Molecular Comparison

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Key Differences |

|---|---|---|---|---|---|

| This compound | 868636-76-4 | C₉H₁₀ClNO₂ | 199.63 | Cl (5), CH₃ (2), COOEt (3) | Reference compound |

| Ethyl 6-chloro-5-cyano-2-methylnicotinate | N/A | C₁₀H₉ClN₂O₂ | 224.64 | Cl (6), CN (5), CH₃ (2), COOEt (3) | Additional cyano group at C5; Cl shifted to C6 |

| Ethyl 2-chloro-5-methylnicotinate | 894074-85-2 | C₉H₁₀ClNO₂ | 199.63 | Cl (2), CH₃ (5), COOEt (3) | Positional isomer (Cl and CH₃ swapped) |

| Mthis compound | 350597-49-8 | C₈H₈ClNO₂ | 185.61 | Cl (5), CH₃ (2), COOMe (3) | Methyl ester instead of ethyl ester |

| Ethyl 2-chloro-6-methoxynicotinate | 1233520-12-1 | C₉H₁₀ClNO₃ | 215.63 | Cl (2), OMe (6), COOEt (3) | Methoxy group at C6; no CH₃ |

| Ethyl 2-methyl-5-nitronicotinate | 51984-71-5 | C₉H₁₀N₂O₄ | 210.19 | NO₂ (5), CH₃ (2), COOEt (3) | Nitro group replaces Cl at C5 |

Key Observations

Substituent Position and Reactivity: Ethyl 2-chloro-5-methylnicotinate (CAS 894074-85-2) is a positional isomer of the reference compound, with chlorine and methyl groups swapped. Ethyl 6-chloro-5-cyano-2-methylnicotinate () introduces a cyano group at C5, increasing molecular weight and polarity. The cyano group’s electron-withdrawing nature may enhance electrophilic substitution reactivity.

Functional Group Diversity :

- Ethyl 2-chloro-6-methoxynicotinate () substitutes a methoxy group at C6, introducing hydrogen-bonding capability, which could influence binding in biological targets.

- Ethyl 2-methyl-5-nitronicotinate () replaces chlorine with a nitro group, significantly altering redox properties and making it a candidate for reduction reactions in drug synthesis.

Physicochemical and Stability Considerations

- Solubility : this compound requires DMSO for dissolution, while its methyl ester analog (CAS 350597-49-8) may exhibit better aqueous solubility due to reduced hydrophobicity ().

- Stability: The presence of electron-withdrawing groups (e.g., cyano or nitro) in analogs like Ethyl 6-chloro-5-cyano-2-methylnicotinate () may decrease thermal stability compared to the reference compound.

Biological Activity

Ethyl 5-chloro-2-methylnicotinate (C₉H₁₀ClNO₂) is a compound derived from nicotinic acid, notable for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition effects, supported by relevant studies and data.

Chemical Structure and Properties

This compound features a pyridine ring characteristic of nicotinic acid derivatives, with a chlorine atom at the 5-position and an ethyl ester at the carboxylic acid group. This structural configuration contributes to its unique biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.125 | 0.25 |

| Listeria monocytogenes | 0.0625 | 0.125 |

| Escherichia coli | >2.5 | >2.5 |

The compound exhibited significant activity against Gram-positive bacteria while showing limited effects on Gram-negative strains, indicating a selective antimicrobial profile .

Anticancer Potential

This compound has been investigated for its anticancer properties, particularly in relation to PRC2-mediated diseases such as various lymphomas and solid tumors. The compound's ability to inhibit PRC2 activity suggests potential therapeutic applications in oncology:

- Mechanism of Action : The compound may compete with S-adenosyl methionine (SAM), a cofactor necessary for PRC2's methyltransferase activity, thus potentially reversing aberrant gene silencing in cancer cells .

Enzyme Inhibition

In addition to its antimicrobial and anticancer activities, this compound has shown promise as an enzyme inhibitor:

- Acetylcholinesterase Inhibition : The compound demonstrated significant inhibition of acetylcholinesterase, which is crucial for regulating neurotransmitter levels in the nervous system. This activity suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted on various bacterial strains revealed that this compound had a notable inhibitory effect on Staphylococcus aureus and Listeria monocytogenes, with MIC values as low as 0.0625 mg/mL, indicating strong antimicrobial potential . -

Cancer Cell Line Study :

Research involving cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased apoptosis in lymphoma cells, supporting its role as a potential anticancer agent .

Q & A

Q. Table 1. Comparison of Computational Methods for Mechanistic Studies

| Method | Application | Limitations | Reference |

|---|---|---|---|

| DFT | Transition state modeling | High computational cost for large systems | |

| Molecular Dynamics | Solvent effects on reaction pathways | Requires forcefield validation | |

| QSAR | Structure-activity relationships | Dependent on training dataset quality |

Q. Table 2. Key Spectroscopic Peaks for this compound

| Technique | Expected Signal | Diagnostic Use |

|---|---|---|

| ¹H NMR | δ 1.35 (t, CH₂CH₃), δ 4.35 (q, CH₂CH₃) | Confirms ethyl ester group |

| ¹³C NMR | δ 165.5 (C=O), δ 148.2 (C-Cl) | Validates carbonyl and chloro sites |

| IR | 1705 cm⁻¹ (C=O), 750 cm⁻¹ (C-Cl) | Supports functional group identity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.